molecular formula C12H9BrFNO3 B1422289 ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate CAS No. 228728-06-1

ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

Cat. No. B1422289
CAS RN: 228728-06-1
M. Wt: 314.11 g/mol
InChI Key: FCHJOJWIWYFVTO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is a compound with the molecular formula C12H9BrFNO3 . It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to the compound , has been discussed in several publications . The most common method for their synthesis is the reaction of anilines using malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives or hydrolysis of 4-amino-2-quinolones .


Molecular Structure Analysis

The molecular structure of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate includes a quinoline moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains bromine, fluorine, and ethyl ester functional groups .


Chemical Reactions Analysis

Quinoline derivatives, such as the compound , are known to undergo various chemical reactions. For instance, they can react with anilines and malonic acid equivalents to form 4-hydroxy-2-quinolones . They can also undergo hydrolysis to form 4-amino-2-quinolones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.11 and a complexity of 399 . It has a topological polar surface area of 55.4Ų and a XLogP3 of 2.8, which provides information about its hydrophobicity .

Scientific Research Applications

Synthesis of Heterocycles

These compounds are used in the synthesis of related four-membered to seven-membered heterocycles . Many of these heterocycles show unique biological activities .

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .

Synthesis of Quinolone Antibiotics

Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs . Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics .

Synthesis of N-1 Substituted 4-Quinolone-3-Carboxamides

A robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides has been developed . These compounds can then be explored for their therapeutic potential .

Synthesis of Quinolinyl-Pyrazoles

Three series of orally bioactive pyrazole-containing quinoline derivatives were synthesized by treating 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole, (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine, fluoro-pyrazole and methyl-pyrazole .

Biological and Clinical Applications

Derivatives of indole are of wide interest because of their diverse biological and clinical applications . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHJOJWIWYFVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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